3-cyclohexyl-4H-imidazo[4,5-b]pyridin-5-one
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Overview
Description
3-cyclohexyl-4H-imidazo[4,5-b]pyridin-5-one is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This compound is part of the imidazopyridine family, which is known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclohexyl-4H-imidazo[4,5-b]pyridin-5-one typically involves the construction of the imidazole ring starting from readily available 2,3-diaminopyridines. One common method includes the nucleophilic substitution of halogens in the pyridine ring, followed by reduction of the nitro group to yield 2,3-diaminopyridine . The cyclization process can be achieved using various carboxylic acid derivatives as sources of the one-carbon fragment for the formation of the five-membered ring .
Industrial Production Methods
Industrial production methods for imidazopyridines often rely on scalable catalytic processes. For instance, the use of palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig and Suzuki reactions, provides a versatile approach to synthesizing a wide range of imidazopyridine derivatives .
Chemical Reactions Analysis
Types of Reactions
3-cyclohexyl-4H-imidazo[4,5-b]pyridin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions include various substituted imidazopyridines, which can be further functionalized for specific applications .
Scientific Research Applications
3-cyclohexyl-4H-imidazo[4,5-b]pyridin-5-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 3-cyclohexyl-4H-imidazo[4,5-b]pyridin-5-one involves its interaction with specific molecular targets and pathways. For instance, it can act as a positive allosteric modulator of GABA_A receptors, enhancing the inhibitory effects of GABA neurotransmission . Additionally, it may inhibit enzymes involved in carbohydrate metabolism, thereby influencing various cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-c]pyridine: Another isomeric form with similar biological activities.
Imidazo[1,5-a]pyridine: Known for its use in pharmaceuticals like zolpidem.
Imidazo[1,2-a]pyridine: Exhibits diverse pharmacological properties.
Uniqueness
3-cyclohexyl-4H-imidazo[4,5-b]pyridin-5-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its cyclohexyl group enhances its lipophilicity, potentially improving its pharmacokinetic properties .
Properties
Molecular Formula |
C12H15N3O |
---|---|
Molecular Weight |
217.27 g/mol |
IUPAC Name |
3-cyclohexyl-4H-imidazo[4,5-b]pyridin-5-one |
InChI |
InChI=1S/C12H15N3O/c16-11-7-6-10-12(14-11)15(8-13-10)9-4-2-1-3-5-9/h6-9H,1-5H2,(H,14,16) |
InChI Key |
WIFYMFVXDSPJBY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C=NC3=C2NC(=O)C=C3 |
Origin of Product |
United States |
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